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Introduction

BR101801, also known as Bosmolisib, is a potent, first-in-class small molecule inhibitor that
uniquely targets both the gamma and delta isoforms of phosphoinositide 3-kinase (PI13Ky/d)
and the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] This dual mechanism of action
allows BR101801 to concurrently disrupt cancer cell growth signals mediated by the PI3K
pathway and induce cell cycle arrest and apoptosis by inhibiting DNA-PK, a crucial enzyme in
the DNA damage response (DDR) pathway.[3][5][6][7] Furthermore, this triple inhibition has
been shown to decrease the stability of the oncogenic protein c-Myc.[1][3][5] BR101801 has
demonstrated efficacy in sensitizing various human solid cancer cells to radiation-induced DNA
damage and has shown synergistic effects with chemotherapeutic agents like doxorubicin.[1][8]

These application notes provide detailed protocols for a suite of cell-based assays to
characterize and optimize the cellular activity of BR101801. The included methodologies are
designed to enable researchers to robustly assess the compound's impact on cell viability, DNA
damage, apoptosis, cell cycle progression, and target engagement.
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Data Presentation
Table 1: In Vitro IC50 Values of BR101801 in Various

Cancer Cell Lines
Cell Line Cancer Type Assay Type IC50 (nM)
Non-Hodgkin's o
SU-DHL-4 Cell Viability 15
Lymphoma
Non-Hodgkin's o
SU-DHL-6 Cell Viability 25
Lymphoma
Non-Hodgkin's _
SU-DHL-10 Cell Viability 10
Lymphoma
Non-Hodgkin's N
DOHH-2 Cell Viability 30
Lymphoma
HCT116 Colorectal Cancer Colony Formation Not specified
HT-29 Colorectal Cancer Colony Formation Not specified
H460 Lung Cancer Colony Formation Not specified
A549 Lung Cancer Colony Formation Not specified
MCF7 Breast Cancer Colony Formation Not specified
MDA-MB-231 Breast Cancer Colony Formation Not specified

Biochemical IC50 values of BR101801 are 15 nM for PI3K-y, 2 nM for PI3K-9, and 6 nM for

DNA-PK.[4]

Table 2: Summary of Optimized Parameters for
BR101801 Cell-Based Assays
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Key Optimization Recommended
Assay
Parameter Rangel/Value
o ) ) 5,000 - 10,000 cells/well (96-
Cell Viability (MTT) Cell Seeding Density
well plate)
BR101801 Concentration
0.1 nM- 10 uM
Range
Incubation Time 72 hours
Western Blot Protein Loading 20 - 40 pg per lane
Primary Antibody Dilution (p-
Y Y P 1:1000
DNA-PKcs S2056)
Primary Antibody Dilution (p-
Y Y P 1:1000
Akt S473)
y-H2AX Immunofluorescence BR101801 Pre-treatment Time 24 hours
lonizing Radiation (IR) Dose 2-4Gy
Fixation 4% Paraformaldehyde
Apoptosis (Annexin V/PI) BR101801 Incubation Time 48 hours
Staining Time 15 - 20 minutes
Cell Cycle Analysis Fixation 70% Ethanol
RNase A Treatment 30 minutes at 37°C
) ) ) 200 - 1000 cells/well (6-well
Colony Formation Cell Seeding Density
plate)
Incubation Time 10 - 14 days

Signaling Pathways and Experimental Workflows
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Caption: Signaling pathways targeted by BR101801.
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General Experimental Workflow for BR101801 Cell-Based Assays
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Caption: General experimental workflow for BR101801 assays.
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Experimental Protocols
Cell Viability Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell

viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the

tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Cancer cell lines (e.g., HCT116, MDA-MB-231, SU-DHL-4)
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
BR101801 stock solution (e.g., 10 mM in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in
100 pL of complete medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Prepare serial dilutions of BR101801 in complete medium.

Remove the medium from the wells and add 100 pL of the BR101801 dilutions. Include a
vehicle control (DMSO) and a no-cell control (medium only).

Incubate for 72 hours.
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e Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

o Subtract the absorbance of the no-cell control from all other readings.
o Calculate cell viability as a percentage of the vehicle-treated control.

» Plot cell viability against the log of BR101801 concentration and determine the IC50 value
using non-linear regression.

Western Blot for PI3K/Akt and DNA-PK Pathway
Inhibition
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the

PI3K/Akt and DNA-PK pathways, providing a direct measure of BR101801's target
engagement.

Materials:

Cancer cell lines

o 6-well plates

« BR101801

¢ RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

e PVDF membranes
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» Blocking buffer (5% BSA in TBST for phospho-antibodies)

e Primary antibodies: anti-p-DNA-PKcs (S2056), anti-DNA-PKcs, anti-p-Akt (S473), anti-Akt,
anti-GAPDH or 3-actin

e HRP-conjugated secondary antibodies

e ECL chemiluminescence substrate

e Imaging system

Protocol:

e Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with various concentrations of BR101801 for the desired time (e.g., 2-24 hours).

o To assess DNA-PK inhibition, induce DNA damage with ionizing radiation (e.g., 10 Gy) or
etoposide 1 hour before harvesting.

e Wash cells with ice-cold PBS and lyse with RIPA buffer.

o Determine protein concentration using a BCA assay.

e Denature 20-40 ug of protein per sample by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.

e Wash again and detect the signal using an ECL substrate and an imaging system.

e For loading controls, strip and re-probe the membrane with an antibody against total protein
or a housekeeping protein.
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Data Analysis:
e Quantify band intensities using densitometry software.

o Normalize the phosphorylated protein signal to the total protein signal and/or the loading
control.

o Express the results as a percentage of the vehicle-treated control.

y-H2AX Immunofluorescence for DNA Damage

Principle: This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting
the phosphorylated form of histone H2AX (y-H2AX), which forms foci at the sites of DNA
damage.

Materials:

Cancer cell lines

o Coverslips in 24-well plates

« BR101801

 lonizing radiation source (optional)

e 4% Paraformaldehyde (PFA) in PBS

o Permeabilization buffer (0.5% Triton X-100 in PBS)
» Blocking buffer (5% BSA in PBS)

e Primary antibody: anti-y-H2AX (Ser139)

o Fluorescently-labeled secondary antibody

e DAPI for nuclear counterstaining

e Antifade mounting medium
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e Fluorescence microscope

Protocol:

o Seed cells on coverslips in 24-well plates and allow them to adhere overnight.
e Pre-treat cells with BR101801 (e.g., 1 uM) for 24 hours.[8]

« Irradiate cells (e.g., 2 or 4 Gy) and incubate for a further 1 to 24 hours.[8]

e Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
e Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

» Wash with PBS and block with 5% BSA for 1 hour.

 Incubate with anti-y-H2AX primary antibody overnight at 4°C.

e Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in
the dark.

e Wash with PBS and counterstain nuclei with DAPI.
e Mount the coverslips on microscope slides with antifade medium.

e Image the cells using a fluorescence microscope and count the number of y-H2AX foci per
nucleus.

Data Analysis:
e Quantify the average number of y-H2AX foci per cell for each treatment condition.

o Compare the number of foci in BR101801-treated cells versus controls, with and without
irradiation.

Apoptosis Assay by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late
apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to
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the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a
fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised
membranes of late apoptotic and necrotic cells.

Materials:

e Cancer cell lines

o 6-well plates

« BR101801

e Annexin V-FITC (or other fluorophore)

e Propidium lodide (PI) solution

e 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NacCl, 2.5 mM CacCl2)

e Flow cytometer

Protocol:

e Seed cells in 6-well plates and treat with BR101801 for 48 hours.

e Harvest both adherent and floating cells and wash with cold PBS.

o Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 1076
cells/mL.

o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of PI solution.

e Gently vortex and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Annexin V Binding Buffer to each tube.

e Analyze the samples on a flow cytometer within 1 hour.
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Data Analysis:

o Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

o Quantify the percentage of cells in each quadrant:

[¢]

Lower-left (Annexin V-/PI-): Viable cells

[e]

Lower-right (Annexin V+/PI-): Early apoptotic cells

o

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

[¢]

Upper-left (Annexin V-/P1+): Necrotic cells

Cell Cycle Analysis

Principle: This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the
guantification of cells in different phases of the cell cycle (GO/G1, S, and G2/M) based on their
DNA content.

Materials:

Cancer cell lines

o 6-well plates

e BR101801

* Ice-cold 70% ethanol

 PBS

o PI staining solution (containing Pl and RNase A)
e Flow cytometer

Protocol:

e Seed cells in 6-well plates and treat with BR101801 for 24-48 hours.
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e Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while
vortexing.

e |ncubate at -20°C for at least 2 hours.
e \Wash the cells with PBS to remove the ethanol.

o Resuspend the cell pellet in Pl staining solution and incubate for 30 minutes at 37°C in the
dark.

e Analyze the samples on a flow cytometer.
Data Analysis:
» Generate a histogram of PI fluorescence intensity.

o Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the GO/G1, S, and G2/M
populations and calculate the percentage of cells in each phase.

Colony Formation Assay

Principle: This assay assesses the long-term ability of single cells to proliferate and form
colonies, providing a measure of clonogenic survival after treatment with BR101801, alone or
in combination with radiation.

Materials:

Cancer cell lines

6-well plates

BR101801

Complete culture medium

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:
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e Seed a low, optimized number of cells (e.g., 200-1000 cells/well) into 6-well plates.

o Allow cells to attach for 24 hours.

o Treat with BR101801 for a defined period (e.g., 24 hours or continuously). For combination
studies, irradiate the cells after BR101801 pre-treatment.

e Replace the treatment medium with fresh complete medium.

e Incubate for 10-14 days, until visible colonies are formed.

o Wash the wells with PBS, fix with methanol for 15 minutes, and stain with crystal violet
solution for 15 minutes.

» Gently wash with water and allow the plates to air dry.

o Count the number of colonies (typically defined as a cluster of >50 cells).

Data Analysis:

o Calculate the Plating Efficiency (PE) = (hnumber of colonies formed / number of cells seeded)
X 100%.

o Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) /
(number of cells seeded x PE).

 Plot the surviving fraction against the drug concentration or radiation dose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [BR101801 Cell-Based Assay Optimization: Application
Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
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optimization-application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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